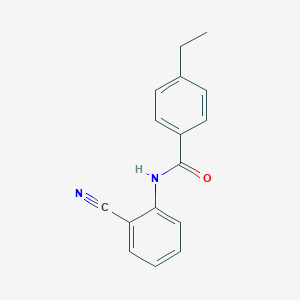

N-(2-cyanophenyl)-4-ethylbenzamide

Description

N-(2-cyanophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2-cyanophenyl group attached to the amide nitrogen and a 4-ethyl substituent on the benzoyl ring. For instance, compound 1 reacts with phosphorus pentachloride (PCl₅) to form benzimidoyl chloride intermediates, which can further react with potassium thiocyanate (KSCN) to yield isothiocyanate derivatives . The structural and electronic properties of the 2-cyanophenyl group enhance reactivity in cycloaddition and heterocycle formation, making it a versatile building block in organic synthesis.

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29g/mol |

IUPAC Name |

N-(2-cyanophenyl)-4-ethylbenzamide |

InChI |

InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3,(H,18,19) |

InChI Key |

JLFYDDOLLGUXIK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-(2-nitrophenyl)-4-bromo-benzamide (I)

- Key Features : Contains a nitro group (electron-withdrawing) at the 2-position and a bromo substituent at the 4-position.

- Comparison: The nitro group in I increases electrophilicity compared to the cyano group in N-(2-cyanophenyl)-4-ethylbenzamide. Bromine’s steric bulk may hinder rotational freedom, whereas the ethyl group in the target compound offers moderate steric hindrance without significantly altering electronic properties .

N-(2-chloro-4-cyanophenyl)benzamide

- Key Features: Chlorine (electron-withdrawing) at the 2-position and cyano at the 4-position.

- Comparison : The chloro substituent increases polarity and may enhance hydrogen bonding compared to the ethyl group. The dual electron-withdrawing effects (Cl and CN) in this compound contrast with the ethyl group’s mild electron-donating nature in the target molecule, leading to differences in solubility and reactivity .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Key Features : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.

- Comparison: The methoxy group in 4MNB improves solubility in polar solvents, unlike the ethyl group in the target compound, which may favor lipophilicity. The nitro group’s strong electron-withdrawing effect could reduce amide resonance stability compared to the cyano group .

N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide

- Key Features : Incorporates a 1,4-diazepane ring and thiophene moiety.

- The ethyl group in the target compound lacks such a heterocyclic system, limiting its direct pharmacological utility but simplifying synthesis .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Key Features : Contains a dihydrothiazolylidene ring and methoxy group.

- The methyl group in this compound is smaller than the ethyl group, leading to reduced steric effects .

Structural and Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.